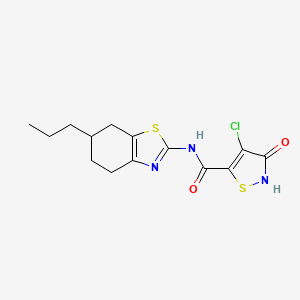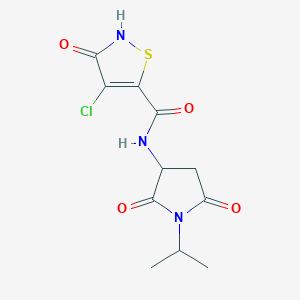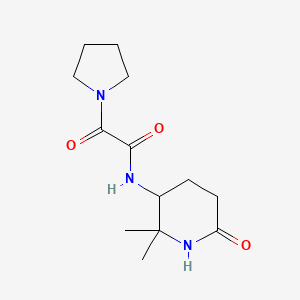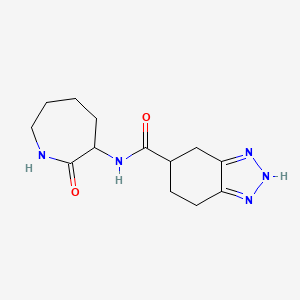![molecular formula C18H23N3O3 B6782888 1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782888.png)
1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, an oxazole ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-1,2-oxazole, under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Cyclopropyl Group Introduction: The cyclopropyl group can be added through cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.
Pyridine Carboxamide Formation: The final step involves the formation of the pyridine carboxamide moiety, which can be achieved through amide bond formation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the pyridine moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide
- 1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)butyl]-6-methyl-4-oxopyridine-3-carboxamide
Uniqueness
1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropyl group, in particular, can influence the compound’s stability and interaction with biological targets.
Properties
IUPAC Name |
1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-15(17-11(3)20-24-12(17)4)19-18(23)14-9-21(13-6-7-13)10(2)8-16(14)22/h8-9,13,15H,5-7H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUFYWSZRDFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)NC(=O)C2=CN(C(=CC2=O)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6782810.png)
![N-[2-(azepan-1-yl)phenyl]-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782830.png)
![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782832.png)
![1-cyclopropyl-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782840.png)
![N-[[1-(1,3-benzodioxol-5-yl)cyclohexyl]methyl]-4-chloro-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6782842.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B6782850.png)

![N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782869.png)

![N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yl-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide](/img/structure/B6782879.png)


![N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide](/img/structure/B6782902.png)
![2-Cyclopropylsulfonyl-2-methyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B6782903.png)
